molecular formula C17H14N2O B500742 N-(4-pyridinylmethyl)-2-naphthamide

N-(4-pyridinylmethyl)-2-naphthamide

Cat. No.: B500742
M. Wt: 262.3g/mol
InChI Key: QGQQQWHKFXBJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-pyridinylmethyl)-2-naphthamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Naphthamide-based compounds are a significant area of investigation in medicinal chemistry. Structurally similar molecules have been studied for their potential biological activities. For instance, certain naphthamide derivatives have been designed and evaluated as potential antimicrobial agents, with research focusing on their activity against bacteria like Staphylococcus aureus . Other research on 1-methoxy-naphthamide derivatives has highlighted their affinity for central nervous system targets, such as dopaminergic receptors, suggesting a potential framework for neuropharmacological research . The structure of this compound, which incorporates a naphthalene ring system linked to a pyridinylmethyl group via an amide bond, is a common pharmacophore in drug discovery, often utilized in the design of novel therapeutic candidates . Researchers can employ this compound as a building block or intermediate in chemical synthesis , or as a starting point for developing new peptidomimetic molecules . Its physicochemical properties make it suitable for various experimental applications in a controlled laboratory environment.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H14N2O/c20-17(19-12-13-7-9-18-10-8-13)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,19,20)

InChI Key

QGQQQWHKFXBJBZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=NC=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Similarities and Differences

The compound shares structural motifs with several analogs, including:

2.1.1. N-(2-Chloro-4-nitrophenyl)-2-naphthamide (Compound 58)
  • Core Structure : Both compounds retain the 2-naphthamide backbone.
  • Substituent Variation : Compound 58 replaces the 4-pyridinylmethyl group with a 2-chloro-4-nitrophenyl moiety.
  • Synthetic Yield: 52% for Compound 58 vs. variable yields for pyridinylmethyl analogs (e.g., 10–53% in ), suggesting substituent-dependent reactivity .
2.1.2. Motesanib (AMG 706)
  • Core Structure : Motesanib features a pyridinecarboxamide core instead of naphthamide.
  • Key Substituent: Shares the 4-pyridinylmethylamino group, critical for antiangiogenic activity .
2.1.3. XE-991 Dihydrochloride
  • Core Structure: Anthracenone-based, distinct from the naphthamide scaffold.
  • Substituent : Contains two 4-pyridinylmethyl groups, demonstrating the versatility of this substituent in targeting ion channels (e.g., Kv7 potassium channels) .
2.4. Data Table: Key Comparators
Compound Name Core Structure Substituent Melting Point (°C) Biological Activity Reference
N-(4-Pyridinylmethyl)-2-naphthamide 2-Naphthamide 4-Pyridinylmethyl N/A Undocumented
N-(2-Chloro-4-nitrophenyl)-2-naphthamide 2-Naphthamide 2-Chloro-4-nitrophenyl 225 Undocumented
Motesanib (AMG 706) Pyridinecarboxamide 4-Pyridinylmethylamino N/A Antiangiogenesis
XE-991 Dihydrochloride Anthracenone Bis(4-pyridinylmethyl) N/A Kv7 Channel Inhibition

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